molecular formula C19H19N3O3S B3303204 4-methyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 920211-60-5

4-methyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No. B3303204
CAS RN: 920211-60-5
M. Wt: 369.4 g/mol
InChI Key: OMZHMUZIGHMTRB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been solved by the direct method and refined by least-squares technique in the full matrix anisotropic approximation . The 3D structure may be viewed using specific software .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, “Benzenesulfonamide, N-ethyl-4-methyl-” has a molecular weight of 199.270 .

Mechanism of Action

The mechanism of action of compound A involves the inhibition of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to inflammation. Additionally, it has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, which can lead to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Compound A has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain, making it a potential treatment for conditions such as arthritis. Additionally, it has been shown to inhibit the growth of cancer cells, making it a potential treatment for various types of cancer. It has also been shown to have neuroprotective effects, making it a potential treatment for neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using compound A in lab experiments is its specificity for certain enzymes and signaling pathways. This allows researchers to study the effects of inhibiting these targets in a controlled manner. Additionally, compound A has been shown to have low toxicity, making it a relatively safe compound to work with. One limitation of using compound A in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research involving compound A. One area of focus is the development of new drugs based on the structure of compound A. Additionally, further research is needed to fully understand the mechanism of action of compound A and its effects on various signaling pathways in the body. Other potential future directions include studying the effects of compound A on other diseases and conditions, as well as developing more efficient synthesis methods for the compound.

Scientific Research Applications

Compound A has been studied for its potential applications in treating various diseases and conditions. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Additionally, it has been studied for its potential use in treating cardiovascular diseases and neurological disorders.

properties

IUPAC Name

4-methyl-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-15-7-9-17(10-8-15)26(23,24)20-13-14-25-19-12-11-18(21-22-19)16-5-3-2-4-6-16/h2-12,20H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZHMUZIGHMTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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